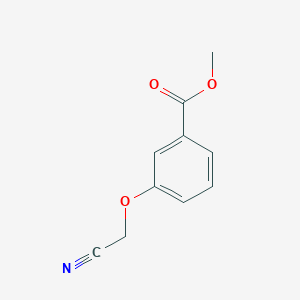

Methyl 3-(cyanomethoxy)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(cyanomethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUSYQITXZHUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565361 | |

| Record name | Methyl 3-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153938-40-0 | |

| Record name | Methyl 3-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of Methyl 3 Cyanomethoxy Benzoate

Reactions of the Ester Functional Group

The methyl ester group is a classic carbonyl functionality that readily undergoes nucleophilic acyl substitution reactions. The rate of these reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring.

Transesterification involves the conversion of the methyl ester to a different ester by reaction with another alcohol, typically under acidic or basic catalysis. This is an equilibrium process driven to completion by using the new alcohol as a solvent or by removing the methanol (B129727) byproduct.

Saponification is the hydrolysis of the ester under basic conditions (e.g., using NaOH or KOH) to yield a carboxylate salt and methanol. study.comyoutube.com This is an irreversible reaction that proceeds via a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. youtube.com

The rate of saponification is significantly influenced by the substituents on the benzene (B151609) ring. study.comchegg.com Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the reaction rate.

The 3-(cyanomethoxy) group is an electron-withdrawing group due to the inductive effects of the electronegative oxygen atom and the distant cyano group. Therefore, Methyl 3-(cyanomethoxy)benzoate is expected to undergo saponification faster than unsubstituted methyl benzoate (B1203000). The Hammett substituent constant (σ) provides a quantitative measure of a substituent's electronic effect. While a specific σ value for the 3-(cyanomethoxy) group is not widely documented, it is expected to be positive, consistent with an EWG. viu.caresearchgate.netlibretexts.org

Table 2: Relative Saponification Rate Constants for meta-Substituted Methyl Benzoates

| Substituent (at meta position) | Hammett Constant (σ_meta_) viu.ca | Relative Rate Constant (k/k₀) | Predicted Relative Rate for -OCH₂CN |

|---|---|---|---|

| -H (unsubstituted) | 0.00 | 1.0 | |

| -CH₃ | -0.07 | < 1.0 | |

| -OCH₃ | +0.12 | > 1.0 | |

| -OCH₂CN | Positive (Predicted) | > 1.0 | |

| -Cl | +0.37 | > 1.0 | |

| -CO₂CH₃ | +0.33 | > 1.0 | |

| -CN | +0.56 | >> 1.0 | |

| -NO₂ | +0.71 | >> 1.0 |

Data for comparison is based on established trends for substituted methyl benzoates. The rate constant k₀ refers to unsubstituted methyl benzoate. chegg.comchegg.com

Aromatic Ring Transformations and Substituent Effects

Reactions on the aromatic ring are governed by the directing and activating/deactivating effects of the existing substituents. wikipedia.orglibretexts.orglibretexts.org

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene derivatives. The two substituents on the ring, the methyl ester and the cyanomethoxy group, both influence the regiochemical outcome of these reactions. ma.eduaiinmr.comscribd.com

Methyl Ester Group (-CO₂CH₃): This group is a moderate deactivator and a meta-director. It deactivates the ring towards electrophilic attack by inductively withdrawing electron density and by a deactivating resonance effect. aiinmr.comminia.edu.eg

Cyanomethoxy Group (-OCH₂CN): This group is also deactivating. The electronegative oxygen atom withdraws electron density from the ring inductively. While alkoxy groups (-OR) are typically activating ortho, para-directors due to resonance donation from the oxygen's lone pairs, this effect is significantly diminished when the R group is strongly electron-withdrawing, as is the case with -CH₂CN. The powerful inductive withdrawal dominates, making the cyanomethoxy group a deactivating, meta-directing group.

With two deactivating, meta-directing groups located at positions 1 and 3, the incoming electrophile will be directed to the position that is meta to both.

Positions meta to the C1 ester group are C3 and C5.

Positions meta to the C3 cyanomethoxy group are C1 and C5.

The only position that is meta to both existing substituents is C5 . Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are strongly predicted to yield the 5-substituted product. Attack at other positions (C2, C4, C6) would result in less stable cationic intermediates. ma.edumnstate.edu

Nucleophilic Aromatic Substitution (NAS) is unlikely to occur with this molecule. NAS requires the presence of a good leaving group and strong electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. This compound does not meet these criteria.

Intermolecular Interactions and Solid-State Behavior

The solid-state architecture of this compound, like all molecular crystals, is governed by a delicate balance of various non-covalent intermolecular interactions. These forces dictate the molecular packing, influence the crystal's physical properties, and can give rise to phenomena such as polymorphism. Although specific crystallographic data for this compound are not publicly available in the searched literature, a detailed theoretical analysis based on its constituent functional groups—the methyl ester, the cyanomethoxy group, and the benzene ring—allows for a comprehensive prediction of its solid-state behavior.

The key functional groups present in this compound offer several potential sites for intermolecular interactions. The molecule possesses hydrogen bond acceptors in the form of the oxygen atoms of the ester and ether functionalities, as well as the nitrogen atom of the nitrile group. While lacking conventional hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds. tandfonline.comnih.govnih.gov The aromatic ring provides a platform for π-π stacking, and the polar nature of the cyano and ester groups will lead to significant dipole-dipole interactions.

Hydrogen Bonding: Weak hydrogen bonds of the C-H···O and C-H···N type are expected to play a significant role in the crystal packing of this compound. acs.orgmdpi.comrsc.org The methylene (B1212753) protons of the cyanomethoxy group and the aromatic protons of the benzene ring can act as donors to the lone pairs of the oxygen atoms (from the carbonyl and ether) and the nitrogen atom of the nitrile group of neighboring molecules. acs.orgresearchgate.net These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

π-π Stacking: The benzene ring in this compound is expected to participate in π-π stacking interactions with adjacent molecules. acs.orgnih.gov These interactions can manifest in various geometries, such as face-to-face or offset stacking, and are a significant cohesive force in the crystals of many aromatic compounds. acs.org The presence of electron-withdrawing cyano and ester groups can influence the quadrupole moment of the aromatic ring, potentially strengthening these stacking interactions. rsc.orgrsc.org

Polymorphism: The conformational flexibility of the cyanomethoxy group and the variety of possible intermolecular interactions suggest that this compound may exhibit polymorphism. kpi.uasemanticscholar.org Different crystalline forms, or polymorphs, can arise from variations in molecular packing and conformation, leading to different physical properties such as melting point, solubility, and stability. The specific conditions of crystallization, such as the choice of solvent and the rate of cooling, would likely influence which polymorph is obtained.

Due to the absence of experimental crystallographic data in the public domain for this compound, a representative table of the kind of data that would be obtained from a single-crystal X-ray diffraction study is presented below for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data are representative and not based on experimental results for the target compound.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| Hydrogen Bond Types | C-H···O, C-H···N |

This hypothetical data illustrates the key parameters that define a crystal structure. The unit cell dimensions (a, b, c, β), the crystal system, and the space group describe the fundamental repeating unit of the crystal. The number of molecules per unit cell (Z) and the calculated density provide insights into the efficiency of the molecular packing. The types of intermolecular interactions, such as hydrogen bonds and π-π stacking, would be identified and quantified from the determined atomic positions.

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Cyanomethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. This information is used to determine the structure of organic molecules.

The ¹H NMR spectrum of methyl 3-(cyanomethoxy)benzoate is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region is expected to show complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The proton at the C2 position, being ortho to the electron-withdrawing ester group, would likely appear as a singlet or a narrow triplet at the most downfield position among the aromatic protons. The protons at C4 and C6, being ortho and para to the cyanomethoxy group and meta to the ester group, would be expected to have similar chemical shifts and may appear as a multiplet. The proton at C5, situated between two other protons, would likely appear as a triplet.

The aliphatic region is expected to feature two singlets. The protons of the methyl ester group (-OCH₃) would typically appear as a sharp singlet. The methylene (B1212753) protons of the cyanomethoxy group (-OCH₂CN) would also produce a singlet, shifted further downfield due to the deshielding effects of the adjacent oxygen atom and the cyano group.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (C2) | 7.8 - 8.0 | s (or t, J ≈ 1.5 Hz) | 1H |

| Aromatic H (C4) | 7.5 - 7.7 | d (or dd) | 1H |

| Aromatic H (C6) | 7.3 - 7.5 | d (or dd) | 1H |

| Aromatic H (C5) | 7.2 - 7.4 | t | 1H |

| -OCH₂CN | 4.9 - 5.1 | s | 2H |

| -COOCH₃ | 3.9 - 4.1 | s | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons will resonate in the typical range for benzene derivatives, with their chemical shifts influenced by the attached substituents. The carbon attached to the ester group (C1) and the carbon attached to the cyanomethoxy group (C3) will be deshielded compared to the other aromatic carbons. The nitrile carbon of the cyanomethoxy group will have a characteristic chemical shift in the cyano region. The aliphatic carbons of the methyl ester and the methylene group will appear at the highest field (lowest ppm values).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 167 |

| Aromatic C1 | 130 - 132 |

| Aromatic C2 | 120 - 122 |

| Aromatic C3 | 157 - 159 |

| Aromatic C4 | 115 - 117 |

| Aromatic C5 | 129 - 131 |

| Aromatic C6 | 123 - 125 |

| -OCH₂CN | 55 - 58 |

| -CN | 115 - 118 |

| -COOCH₃ | 52 - 54 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments.

A COSY spectrum would reveal correlations between coupled protons. For this compound, this would be particularly useful in confirming the connectivity within the aromatic ring, showing correlations between adjacent protons (e.g., H4 with H5, and H5 with H6).

An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming assignments for the aromatic CH groups as well as the -OCH₂- and -OCH₃ groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The calculated exact mass for C₁₀H₉NO₃ is 191.0582 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₀H₁₀NO₃⁺ | 192.0655 | To be determined |

| [M+Na]⁺ | C₁₀H₉NNaO₃⁺ | 214.0475 | To be determined |

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a characteristic manner. The analysis of these fragments provides further evidence for the proposed structure. Key fragmentation pathways for this compound are expected to involve the loss of the methoxy (B1213986) group from the ester, cleavage of the ether bond, and fragmentation of the cyanomethoxy side chain.

Plausible Fragmentation Pathways for this compound:

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 191 | [C₁₀H₉NO₃]⁺• (Molecular Ion) | - |

| 160 | [M - OCH₃]⁺ | •OCH₃ |

| 151 | [M - CH₂CN]⁺ | •CH₂CN |

| 133 | [M - COOCH₃]⁺ | •COOCH₃ |

| 103 | [C₇H₅O]⁺ | CO from m/z 131 |

| 92 | [M - COOCH₃ - CN]⁺ | •CN from m/z 117 |

| 77 | [C₆H₅]⁺ | CO from m/z 105 |

The presence of a prominent peak corresponding to the loss of a methoxy radical (•OCH₃) to form an acylium ion (m/z 160) is a characteristic fragmentation for methyl esters. Another expected fragmentation is the cleavage of the C-O bond of the ether, leading to a fragment at m/z 151. The loss of the entire ester group would result in a fragment at m/z 133. Subsequent losses of CO and other small fragments from these primary ions would further corroborate the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and Ultraviolet-Visible spectroscopy are powerful techniques for the identification of functional groups and the analysis of electronic properties of a molecule.

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. By analyzing the spectra of related compounds, such as methyl benzoate (B1203000) and its substituted derivatives, as well as molecules containing a cyanomethoxy group, we can predict the key vibrational modes. nih.govresearchgate.net

The primary functional groups in this compound are the methyl ester (-COOCH₃), the aromatic benzene ring, the ether linkage (-O-CH₂-), and the nitrile group (-C≡N).

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2240 - 2260 |

| Carbonyl (C=O) | Stretching | 1715 - 1730 |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Table 1: Predicted Infrared Vibrational Frequencies for this compound based on data from analogous compounds.

The nitrile group's stretching vibration is typically observed in the 2240-2260 cm⁻¹ region and is a strong, sharp band, making it a clear diagnostic peak. The carbonyl (C=O) stretch of the methyl ester is expected to appear around 1715-1730 cm⁻¹, a region characteristic for α,β-unsaturated esters. The aromatic C=C stretching vibrations will likely produce a series of bands in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the ester and ether linkages will be present in the fingerprint region between 1100 and 1300 cm⁻¹. Aromatic C-H stretching will give rise to signals above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. researchgate.net

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring, which acts as the principal chromophore. The electronic spectrum of aromatic compounds is characterized by absorption bands arising from π → π* transitions.

The benzene ring itself exhibits two main absorption bands: the E₂-band (around 204 nm) and the B-band (around 256 nm). Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

For this compound, we have two substituents on the benzene ring: the methoxycarbonyl group (-COOCH₃) and the cyanomethoxy group (-OCH₂CN). The methoxycarbonyl group is an electron-withdrawing group, while the cyanomethoxy group is also expected to be electron-withdrawing due to the influence of the cyano group.

Expected UV-Vis Absorption Maxima:

| Transition | Expected Wavelength (λ_max) |

| π → π* (Primary) | ~200 - 220 nm |

| π → π* (Secondary) | ~240 - 280 nm |

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a non-polar solvent.

It is anticipated that the B-band will show a bathochromic shift and a hyperchromic effect due to the extension of the conjugated system by the substituents. The presence of the electron-withdrawing groups will influence the energy levels of the molecular orbitals, affecting the exact position of the absorption maxima. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) could provide more precise predictions of the electronic transitions. mdpi.com

X-ray Crystallography for Absolute Structure and Conformational Analysis

While a crystal structure for this compound has not been reported, we can infer its likely solid-state conformation and packing from the crystal structures of related methyl benzoate derivatives.

The molecule possesses several rotatable bonds, including the C-O bonds of the ester and ether groups, and the C-C bond between the aromatic ring and the ester group. The conformation of the ester group relative to the benzene ring is a key structural feature. In many reported crystal structures of methyl benzoate derivatives, the ester group is found to be nearly coplanar with the benzene ring to maximize π-conjugation.

The cyanomethoxy group also has conformational flexibility. The orientation of the -OCH₂CN chain will be influenced by steric and electronic factors, as well as by intermolecular interactions in the crystal lattice.

Predicted Crystallographic Parameters (based on analogs):

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | C-H···O, C-H···N, π-π stacking |

Table 3: Predicted Crystallographic Parameters for this compound.

In the solid state, the molecules are likely to be packed in a way that maximizes van der Waals interactions. The presence of the polar cyano and ester groups suggests that dipole-dipole interactions and weak C-H···O and C-H···N hydrogen bonds will play a significant role in stabilizing the crystal structure. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected to be a prominent feature of the crystal packing. A definitive determination of the absolute structure and conformational analysis would require single-crystal X-ray diffraction analysis.

Computational Chemistry and Molecular Modeling Studies of Methyl 3 Cyanomethoxy Benzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's properties and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state geometry of a molecule. By employing a functional like B3LYP with a basis set such as 6-311G(d,p), the spatial coordinates of each atom can be optimized to find the lowest energy conformation.

Table 1: Hypothetical Optimized Geometric Parameters of Methyl 3-(cyanomethoxy)benzoate calculated using DFT

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C(ar)-O(ether) | 1.37 Å | |

| O(ether)-C(methylene) | 1.43 Å | |

| C(methylene)-C(nitrile) | 1.47 Å | |

| C(nitrile)≡N | 1.15 Å | |

| C(ar)-C(carbonyl) | 1.50 Å | |

| C(carbonyl)=O | 1.21 Å | |

| C(carbonyl)-O(ester) | 1.35 Å | |

| **Bond Angles (°) ** | ||

| C(ar)-O(ether)-C(methylene) | 118.5° | |

| O(ether)-C(methylene)-C(nitrile) | 109.8° | |

| C(methylene)-C(nitrile)≡N | 178.9° | |

| C(ar)-C(carbonyl)=O | 124.0° | |

| O=C(carbonyl)-O(ester) | 123.5° | |

| Dihedral Angles (°) | ||

| C(ar)-C(ar)-O(ether)-C(methylene) | 179.5° | |

| C(ar)-C(carbonyl)-O(ester)-C(methyl) | 180.0° | |

| (Note: These values are representative and would be precisely determined by actual DFT calculations.) |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the ether oxygen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing methyl ester and cyano groups, specifically on the π* orbitals of the C=O and C≡N bonds. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.85 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.20 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 eV | Indicator of chemical reactivity and stability |

| (Note: These values are illustrative and depend on the specific DFT functional and basis set used.) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum calculations describe a static, optimized structure, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach provides a view of the molecule's dynamic behavior, conformational changes, and interactions with its environment.

MD simulations of this compound would illuminate its conformational flexibility. Key areas of flexibility include the rotation around the C(ar)-O(ether) bond and the O(ether)-C(methylene) bond of the cyanomethoxy group, as well as rotation around the C(ar)-C(carbonyl) and C(carbonyl)-O(ester) bonds of the ester group.

By mapping the potential energy as a function of specific dihedral angles, an energetic landscape can be constructed. This map reveals the most stable, low-energy conformations and the energy barriers required to transition between them. Such analysis is critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein or a crystal lattice.

Table 3: Hypothetical Energetic Minima for Key Dihedral Angles in this compound

| Dihedral Angle | Atoms Involved | Stable Conformation(s) | Relative Energy |

| τ1 | C(ar)-C(ar)-O(ether)-C(methylene) | ~0° (syn-planar), ~180° (anti-planar) | Anti-planar is likely lower energy |

| τ2 | C(ar)-O(ether)-C(methylene)-C(nitrile) | ~60°, ~180°, ~300° (staggered) | Anti-conformation is likely preferred |

| τ3 | C(ar)-C(ar)-C(carbonyl)-O(ester) | ~0°, ~180° | Planar conformations are favored |

| (Note: The exact angles and energy differences would be determined from the potential energy surface scan.) |

In Silico Prediction of Reactivity and Interaction Potentials

By combining results from quantum and molecular mechanics, a detailed picture of the molecule's reactivity can be formed. The Molecular Electrostatic Potential (MEP) surface, derived from DFT calculations, is particularly insightful. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.

For this compound, the MEP would show negative potential around the nitrile nitrogen and the carbonyl oxygen, indicating these are prime sites for hydrogen bonding or nucleophilic attack. Positive potential would be expected around the hydrogen atoms of the benzene ring and the methyl group. The interplay between the electron-withdrawing ester and cyano groups and the electron-donating ether oxygen dictates the reactivity of the aromatic ring. Both the ester and cyanomethoxy groups are meta-directing for electrophilic aromatic substitution, while the ether oxygen is an ortho-, para-director. Computational analysis of the activation energies for substitution at different positions would clarify the regioselectivity. The nitrile carbon and the carbonyl carbon are identifiable as the primary electrophilic centers susceptible to attack by nucleophiles.

Biological Activity and Pharmacological Investigations of Methyl 3 Cyanomethoxy Benzoate and Analogues

Antimicrobial and Antibacterial Efficacy Studies

No specific studies detailing the in vitro screening of Methyl 3-(cyanomethoxy)benzoate against pathogenic microorganisms were identified in the reviewed scientific literature. While research exists on the antimicrobial properties of related benzoate (B1203000) compounds, data directly pertaining to this compound is not available.

Consistent with the lack of general antimicrobial screening data, no studies reporting the Minimum Inhibitory Concentrations (MICs) of this compound against specific bacterial or fungal strains have been found. Research on the MICs of other benzoate derivatives has been published, but this data cannot be directly extrapolated to this compound. nih.gov

Anti-inflammatory Properties and Immunomodulation

There is a notable absence of research investigating the anti-inflammatory properties of this compound. Scientific investigations into its potential to modulate pro-inflammatory mediators and cytokines have not been reported in the available literature. Studies on other salicylic (B10762653) acid and benzoate derivatives have shown anti-inflammatory effects, but similar investigations have not been extended to this compound. nih.gov

Cytotoxic and Anticancer Potentials

No dedicated studies on the cytotoxic and anticancer potential of this compound were found. Consequently, there is no available data on its ability to induce apoptosis in cancer cell lines or the specific mechanisms that would be involved. While the anticancer activities of various other benzoate and coumarin (B35378) derivatives have been explored, with some showing the ability to induce apoptosis through different pathways, this specific compound remains uninvestigated in this context. jbtr.or.krmdpi.com

Cell Cycle Perturbation Studies

While direct studies on the cell cycle effects of this compound are not extensively documented in publicly available literature, research on analogous compounds, particularly chalcone (B49325) derivatives, provides significant insights into potential anticancer mechanisms involving cell cycle modulation. Chalcones, which are precursors to flavonoids, possess an α,β-unsaturated carbonyl system that is a key feature for their broad biological activities, including the ability to induce cell cycle arrest. nih.govnih.govmdpi.com

Investigations into various synthetic chalcone derivatives have demonstrated their capacity to halt the cell cycle at different phases, with the G2/M phase being a particularly common target. nih.govmdpi.comsciedupress.com For instance, certain chalcone-pyrazole hybrids have been shown to cause cell cycle arrest in the G2/M phase in hepatocellular carcinoma cell lines, subsequently leading to apoptotic cell death. nih.gov Similarly, a novel quinazolinone-chalcone derivative induced a significant, concentration-dependent increase in the G2/M phase population of pancreatic cancer cells, rising from 1% in control cells to 52% in treated cells. sciedupress.com This arrest was accompanied by a decreased expression of key regulatory proteins of the G2/M transition, namely cyclin B1 and cdk1. sciedupress.com

The mechanism often involves the interaction of these compounds with microtubules, which are essential for mitotic spindle formation and cell division. nih.gov Some chalcones, especially those with a trimethoxyphenyl group, can act as irreversible antimitotic agents by interacting with cysteine residues in tubulin. nih.gov This disruption of microtubule dynamics effectively blocks mitosis and triggers apoptosis. The ability of chalcone derivatives to interfere with the cell cycle is a cornerstone of their anticancer potential, suggesting that cyanomethoxy-substituted analogues could exhibit similar properties. nih.govnih.goveurekaselect.com

To illustrate the effect of analogous compounds on cell cycle distribution, the following table summarizes findings from a study on a quinazolinone-chalcone derivative in Mia paca-2 pancreatic cancer cells. sciedupress.com

| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (0 µM) | 65% | 34% | 1% |

| 5 µM | 45% | 25% | 30% |

| 10 µM | 28% | 20% | 52% |

This interactive table demonstrates the dose-dependent increase in the G2/M cell population upon treatment with a chalcone analogue, indicating cell cycle arrest.

Enzyme Inhibition Profiles

Butyrylcholinesterase (BChE), a serine hydrolase, is a significant therapeutic target, particularly in the context of Alzheimer's disease. Research into the inhibitory effects of compounds related to this compound has provided valuable data. A study involving the synthesis and evaluation of 4-hydroxybenzoic acid derivatives included ethyl 4-(cyanomethoxy)benzoate, a close structural analogue. pmf.unsa.ba This compound was specifically tested for its butyrylcholinesterase inhibition activity using the colorimetric method based on Ellman's reaction. pmf.unsa.ba

The kinetics of enzyme inhibition are crucial for understanding the mechanism of action. For BChE inhibitors, kinetic analysis helps determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like the Lineweaver-Burk plot. mdpi.comnih.gov For example, studies on coumarin derivatives, another class of BChE inhibitors, have revealed noncompetitive and mixed-type inhibition mechanisms. mdpi.comnih.gov A noncompetitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, whereas a mixed-type inhibitor has different binding affinities for the free enzyme and the enzyme-substrate complex. nih.gov

In a kinetic study of a potent coumarin-based BChE inhibitor, glycyrol, the analysis revealed a noncompetitive mode of inhibition. mdpi.com The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. The determination of these kinetic parameters is essential for the structure-activity relationship (SAR) analysis and optimization of lead compounds. While the specific kinetic data for this compound is not detailed, the investigation into its ethyl ester analogue confirms that this class of compounds is actively being explored for BChE inhibition. pmf.unsa.ba

The table below shows representative kinetic data for BChE inhibition by various uracil (B121893) derivatives, illustrating the types of parameters determined in such studies. nih.gov

| Compound | BChE IC₅₀ (µM) | Type of Inhibition |

| Derivative 3 | 0.292 | Mixed |

| Derivative 4 | 0.137 | Mixed |

| Derivative 8 | 0.544 | Mixed |

| Neostigmine (Std.) | 0.084 | - |

This interactive table provides examples of BChE inhibition data for different compounds, highlighting the IC₅₀ values and the nature of inhibition.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a validated strategy for managing type 2 diabetes mellitus. researchgate.netnih.gov The inhibition of this enzyme slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. nih.govmdpi.com Benzoate derivatives have been investigated as potential alpha-glucosidase inhibitors. researchgate.net

The mechanism of inhibition can be elucidated through enzyme kinetic studies. By measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme, one can determine the mode of inhibition. The primary modes are competitive, non-competitive, and uncompetitive inhibition, which can be distinguished using Lineweaver-Burk plots. nih.govresearchgate.net

Competitive inhibition: The inhibitor binds only to the active site of the free enzyme. This increases the apparent Kₘ (Michaelis constant) but does not affect the Vₘₐₓ (maximum reaction velocity).

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This decreases the Vₘₐₓ but does not affect the Kₘ.

Mixed inhibition: The inhibitor binds to an allosteric site, but has different affinities for the free enzyme and the enzyme-substrate complex. This affects both Kₘ and Vₘₐₓ.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This decreases both Vₘₐₓ and Kₘ.

Studies on various heterocyclic compounds have revealed all these types of inhibition against α-glucosidase. For example, kinetic analysis of potent diphenyl pyrazole (B372694) derivatives showed a competitive mode of inhibition, while certain fisetin (B1672732) derivatives exhibited non-competitive inhibition. researchgate.net Some novel pyridazine-triazole hybrids were found to be uncompetitive inhibitors. nih.gov These findings indicate that even small structural changes can alter the inhibitory mechanism.

| Inhibitor Class | Example Compound | Inhibition Mode vs. α-glucosidase | Ki Value |

| Diphenyl Pyrazole | Compound 9i | Competitive | 56 µM researchgate.net |

| Fisetin | Fisetin | Non-competitive | 0.01065 mM researchgate.net |

| Pyridazine-triazole | Compound 10k | Uncompetitive | N/A nih.gov |

This interactive table summarizes the inhibition kinetics of different classes of compounds against alpha-glucosidase, providing insight into potential mechanisms for benzoate derivatives.

Proposed Molecular Mechanisms of Action

Based on the pharmacological investigations of this compound and its analogues, several potential molecular targets can be proposed. The primary targets suggested by direct and analogous research are the enzymes butyrylcholinesterase (BChE) and alpha-glucosidase.

The demonstrated inhibitory activity of ethyl 4-(cyanomethoxy)benzoate against BChE strongly implicates this enzyme as a molecular target. pmf.unsa.ba Inhibition of BChE is a key strategy in managing neurodegenerative disorders like Alzheimer's disease. nih.govut.ac.ir

Similarly, the well-established role of alpha-glucosidase inhibitors in diabetes treatment, coupled with the activity of various benzoate derivatives against this enzyme, points to alpha-glucosidase as another likely target. researchgate.netmdpi.comresearchgate.net

Furthermore, research on structurally related chalcones expands the list of potential targets. Chalcones are known to interact with and inhibit a variety of critical cellular proteins, including:

Tubulin: Disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB): A key transcription factor involved in inflammation and cell survival. nih.gov

Protein Kinases: Including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and cell proliferation. nih.gov

ATP Binding Cassette (ABC) Transporters: Such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are involved in multidrug resistance. nih.govnih.gov

Finally, the use of methyl 5-bromo-2-(cyanomethoxy)benzoate as a synthetic intermediate for Eleclazine, a drug that targets the late sodium current (INaL), suggests that ion channels could be another class of molecular targets for cyanomethoxybenzoate derivatives. newdrugapprovals.org

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. This analysis provides crucial insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For the proposed targets of this compound analogues, docking studies have been instrumental. In the context of BChE inhibition , docking simulations of coumarin-based inhibitors have revealed interactions with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov The CAS of BChE contains a catalytic triad (B1167595) (Ser198, His438, Glu325), while the PAS includes residues like Tyr332 and Asp70. Dual-binding inhibitors that interact with both sites are often more potent and selective. nih.gov Docking studies for coumarin-triazole-isatin hybrids suggest that the coumarin moiety often interacts with the PAS, while other parts of the hybrid molecule can extend into the CAS. nih.gov

For alpha-glucosidase inhibition , docking studies on 1,2-benzothiazine derivatives identified key binding interactions with amino acid residues such as Asp203, Asp327, Arg526, and His600 within the enzyme's active site. mdpi.com These interactions, predominantly hydrogen bonds and hydrophobic contacts, are essential for stabilizing the inhibitor within the binding pocket and preventing substrate access. For example, in one study, the triazole ring of a potent inhibitor was shown to play a critical role in forming hydrogen bonds with residues like Leu677 in the active pocket of α-glucosidase. nih.gov

A hypothetical docking of this compound into a target active site would likely involve the following interactions:

The ester group could act as a hydrogen bond acceptor.

The benzene (B151609) ring could form pi-pi stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

The cyanomethoxy group offers both a nitrile nitrogen and an ether oxygen as potential hydrogen bond acceptors, providing additional points of interaction within the binding site.

These computational analyses are vital for rational drug design, allowing for the in-silico screening of derivatives and guiding the synthesis of more potent and selective inhibitors. mdpi.com

Derivatives and Analogues of Methyl 3 Cyanomethoxy Benzoate: Synthesis and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Structural Variants

The rational design of analogues of methyl 3-(cyanomethoxy)benzoate focuses on two primary regions of the molecule: the benzoate (B1203000) ester moiety and the cyanomethoxy side chain. The synthesis of these variants employs established organic chemistry reactions to introduce a diverse range of chemical functionalities.

The benzoate ester portion of the molecule offers several avenues for modification. The ester group itself can be altered to modulate the compound's lipophilicity and metabolic stability. For instance, the methyl group can be replaced by other alkyl chains (e.g., ethyl, propyl) or cyclic systems. Plant-derived pharmacological agents often contain benzoyl moieties, and modifications such as methylation and glucosylation can alter their stability and solubility nih.gov. The synthesis of these ester analogues can be achieved through standard esterification or transesterification reactions.

Furthermore, the aromatic ring of the benzoate can be substituted with various groups to probe electronic and steric effects on biological activity. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can influence the molecule's interaction with its biological target. These substitutions can be readily accomplished using a variety of well-established aromatic substitution reactions organic-chemistry.org. For example, a library of benzoate esters with different electron-withdrawing groups has been synthesized to modulate the pKa of the corresponding benzoic acids, which can be liberated by enzymatic activation researchgate.net.

The cyanomethoxy side chain is a key functional group that can be modified to explore its role in target binding. The cyano group (-CN) is a potential hydrogen bond acceptor and its electronic properties are significant. Bioisosteric replacement is a common strategy in drug design to optimize molecular properties while retaining biological activity cambridgemedchemconsulting.comdrughunter.com. The cyano group could be replaced with other small, electron-withdrawing groups such as a nitro group or a trifluoromethyl group to assess the importance of its specific electronic and steric features.

The ether linkage and the methylene (B1212753) bridge of the cyanomethoxy group can also be altered. For example, the oxygen atom could be replaced by a sulfur atom or an amino group to investigate the impact of different heteroatoms. The length of the linker can be extended or shortened to vary the distance between the aromatic ring and the terminal functional group, which can be crucial for optimal interaction with a binding site.

Impact of Structural Changes on Biological Activity

The synthesis of a library of derivatives allows for the systematic investigation of their structure-activity relationships (SAR). This involves correlating the chemical modifications with changes in biological potency and selectivity, providing valuable insights for the design of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of newly designed compounds. For a series of this compound analogues, a 3D-QSAR model could be developed. Such models often use molecular field analysis (MFA) or receptor surface analysis (RSA) to quantify the steric and electrostatic properties of the molecules nih.gov.

For instance, a QSAR study on a series of bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors successfully identified key descriptors such as hydrogen bond donors, polarizability, and surface tension that correlate with biological activity nih.gov. A similar approach for this compound analogues would involve calculating various molecular descriptors and using statistical methods like multiple linear regression to build a predictive model.

To illustrate this, a hypothetical QSAR dataset for a series of this compound analogues is presented below.

| Compound ID | Modification | LogP | Dipole Moment (Debye) | Predicted IC50 (µM) |

| MCB-01 | Unsubstituted | 2.1 | 3.5 | 10.5 |

| MCB-02 | 4-Chloro | 2.8 | 4.1 | 5.2 |

| MCB-03 | 4-Methoxy | 1.9 | 3.2 | 15.8 |

| MCB-04 | 3-Nitro | 2.3 | 4.8 | 2.1 |

| MCB-05 | Ethyl Ester | 2.5 | 3.6 | 9.7 |

This interactive table presents hypothetical data to demonstrate the type of information a QSAR study would generate.

Pharmacophore modeling is another computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity . A pharmacophore model for this compound analogues would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

By aligning a set of active analogues, common features that are crucial for their interaction with the biological target can be identified. For example, a pharmacophore model might reveal the importance of a hydrogen bond acceptor at the position of the cyano group, a hydrophobic region corresponding to the aromatic ring, and a specific distance between these two features. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds. The combination of ligand-based and structure-based pharmacophore modeling can be a powerful strategy in drug discovery .

Based on a comprehensive review of available scientific literature and patent databases, there is currently insufficient public information to construct a detailed article on This compound that aligns with the specified outline.

Extensive searches for this specific compound did not yield significant research findings, application data, or patent information related to its role in the pharmaceutical, agrochemical, or advanced material science sectors. The search results consistently returned information for a similarly named but structurally distinct compound, Methyl 3-(cyanomethyl)benzoate .

Due to the strict requirement to focus solely on "this compound" and the lack of relevant data for this specific molecule, it is not possible to generate the requested article on its applications and industrial relevance.

Environmental Fate and Degradation Pathways of Methyl 3 Cyanomethoxy Benzoate

Environmental Distribution and Partitioning Behavior

The distribution of Methyl 3-(cyanomethoxy)benzoate in the environment is governed by its physicochemical properties. These properties determine its partitioning between aqueous, terrestrial, and atmospheric compartments.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | mdpi.comnih.gov |

| Molecular Weight | 175.18 g/mol | mdpi.comnih.gov |

| Boiling Point | 314.1 ± 25.0 °C (Predicted) | nih.gov |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | nih.gov |

| Water Solubility | Low (Predicted) | Inferred |

| Vapor Pressure | 0 mmHg at 25°C | researchgate.net |

| Log Kow | Moderate (Predicted) | Inferred |

Aqueous Compartment: The low predicted water solubility of this compound suggests that its presence in the aqueous phase will be limited. However, its potential to enter water bodies through industrial effluent or runoff exists. Once in an aquatic system, it is likely to partition to suspended organic matter and sediment due to its predicted moderate octanol-water partition coefficient (Kow).

Terrestrial Compartment: In the terrestrial environment, the mobility of this compound will be influenced by its adsorption to soil particles. Compounds with moderate Kow values tend to have moderate mobility in soil. Therefore, it is expected to have a limited potential for leaching into groundwater. Its degradation in soil will be a key factor in determining its persistence.

Atmospheric Compartment: With a predicted vapor pressure of essentially zero at room temperature, this compound is not expected to be volatile. researchgate.net Therefore, its transport in the atmospheric compartment as a vapor is likely to be negligible. Any atmospheric presence would likely be associated with particulate matter.

Biodegradation Mechanisms in Environmental Matrices

Biodegradation is expected to be a significant degradation pathway for this compound in the environment. The presence of both an ester linkage and a nitrile group suggests that various microorganisms can utilize this compound as a source of carbon and nitrogen.

The microbial degradation of this compound is likely to proceed through two main enzymatic pathways targeting the ester and nitrile functionalities.

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by microbial esterases, leading to the formation of 3-(cyanomethoxy)benzoic acid and methanol (B129727). This is a common initial step in the degradation of many benzoate (B1203000) esters. frontiersin.orgfrontiersin.org

Nitrile Degradation: The cyanomethoxy group can be degraded by two primary enzymatic routes found in bacteria and fungi. semanticscholar.orgnih.gov

Nitrilase Pathway: A nitrilase can directly hydrolyze the nitrile group to a carboxylic acid and ammonia, which would yield 3-(carboxymethoxy)benzoic acid . researchgate.netsemanticscholar.org

Nitrile Hydratase and Amidase Pathway: Alternatively, a two-step pathway involving nitrile hydratase would first convert the nitrile to an amide, forming methyl 3-(carbamoylmethoxy)benzoate . researchgate.netsemanticscholar.org A subsequent hydrolysis by an amidase would then produce 3-(carboxymethoxy)benzoic acid and ammonia. semanticscholar.org

The resulting intermediate, 3-(carboxymethoxy)benzoic acid , can be further degraded through pathways established for aromatic acids, likely involving ring cleavage to ultimately form carbon dioxide and water. The degradation of the benzoate ring itself is a well-studied process in many microorganisms, proceeding through intermediates like catechol or protocatechuate. nih.govlibretexts.orgresearchgate.net

Potential Biodegradation Pathways and Metabolites

| Degradation Pathway | Key Enzymes | Potential Metabolites |

| Ester Hydrolysis | Esterase | 3-(cyanomethoxy)benzoic acid, Methanol |

| Nitrilase Pathway | Nitrilase | 3-(carboxymethoxy)benzoic acid, Ammonia |

| Nitrile Hydratase/Amidase | Nitrile Hydratase, Amidase | Methyl 3-(carbamoylmethoxy)benzoate |

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of this compound in the environment.

While specific photolysis data for this compound are unavailable, aromatic compounds, in general, are susceptible to photodegradation by sunlight. The presence of the aromatic ring and the carbonyl group suggests that it may absorb UV radiation, leading to photochemical reactions. Photodegradation of similar aromatic esters can involve reactions such as the attack by hydroxyl radicals, leading to hydroxylation of the aromatic ring or cleavage of the ester bond. rsc.org The photodegradation of aromatic nitriles can also occur, though the specific pathways for a cyanomethoxy group are not well-documented. nih.gov The rate and extent of photodegradation will depend on various factors, including the intensity of solar radiation, the presence of photosensitizers in the environment, and the medium in which the compound is present.

The ester linkage in this compound is the most likely site for abiotic hydrolysis. This reaction can be catalyzed by both acids and bases. frontiersin.orgfrontiersin.org Under typical environmental pH conditions (pH 5-9), the rate of hydrolysis is generally slow but can be a significant degradation pathway over time.

The hydrolysis of benzoate esters has been studied, and the rate is influenced by the substituents on the aromatic ring and the alcohol moiety. Base-catalyzed hydrolysis typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. frontiersin.org The reaction kinetics are generally second-order, depending on the concentration of both the ester and the hydroxide ion. In acidic conditions, the hydrolysis is reversible and catalyzed by the protonation of the carbonyl oxygen. frontiersin.org The cyanomethoxy group, being an electron-withdrawing group, might influence the rate of hydrolysis of the ester linkage.

Persistence and Bioaccumulation Potential Assessment

Limited specific data on the persistence and bioaccumulation of this compound is available in the public domain. However, estimations based on its chemical structure and properties can provide insights into its likely environmental behavior.

Persistence:

The persistence of this compound in the environment is influenced by several factors, including its susceptibility to hydrolysis, photolysis, and biodegradation. The ester and ether linkages in the molecule may be subject to abiotic and biotic degradation processes. The presence of the cyanomethoxy group might influence the rate of degradation.

Bioaccumulation:

To provide a more concrete assessment, the following table summarizes key parameters related to the persistence and bioaccumulation potential of this compound, based on estimations and data for structurally similar compounds.

Table 1: Estimated Environmental Fate Parameters for this compound

| Parameter | Estimated Value/Potential | Significance |

| Persistence | ||

| Hydrolysis Half-Life | Potentially moderate | The ester group may be susceptible to hydrolysis, especially under alkaline conditions. |

| Photodegradation | Likely to occur | Aromatic compounds can undergo photodegradation in the presence of sunlight. |

| Biodegradation | Expected to be the primary degradation pathway | The presence of ester and ether groups suggests susceptibility to microbial degradation. |

| Bioaccumulation | ||

| Estimated Log Kow | Moderate | Indicates a potential for bioaccumulation in aquatic organisms, but likely not to a high extent. |

| Bioconcentration Factor (BCF) | Low to Moderate | Consistent with a moderate Log Kow, suggesting that the compound is not likely to significantly bioconcentrate in the food chain. |

Future Research Directions and Perspectives on Methyl 3 Cyanomethoxy Benzoate

Development of Novel and Efficient Synthetic Strategies

The utility of Methyl 3-(cyanomethoxy)benzoate as an intermediate in the synthesis of more complex molecules, notably inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, underscores the need for efficient and scalable synthetic routes. Current research has documented specific methods for its preparation, providing a foundation for future optimization and innovation.

One documented synthesis involves the reaction of (3-Bromomethyl)benzoate with glycolnitrile in the presence of potassium carbonate (K2CO3). [cite: 4d] This method has been utilized in the multi-step synthesis of terphenyl-based small-molecule inhibitors of PD-1/PD-L1. [cite: 4a, 4d] Another established approach is the Williamson ether synthesis, a long-standing and widely used method for preparing alkoxy coumarins and related compounds. This reaction typically involves a hydroxy coumarin (B35378) and an alkyl halide with a base like potassium carbonate. While not directly applied to this compound in the provided literature, its principles are fundamental to the synthesis of similar ether-linked structures.

Future research in this area should focus on several key objectives:

Improving Yield and Purity: While a 62.1% yield has been reported for the reaction between (3-Bromomethyl)benzoate and glycolnitrile, further optimization of reaction conditions such as solvent, temperature, and catalyst could lead to higher yields and purity, reducing the need for extensive purification steps. [cite: 4d]

Green Chemistry Approaches: The development of more environmentally friendly synthetic methods is a critical goal. This could involve exploring the use of greener solvents, reducing the number of synthetic steps, and utilizing catalysts that are more sustainable and less toxic.

Alternative Starting Materials: Investigating alternative and more readily available starting materials could enhance the cost-effectiveness and accessibility of this compound for broader research and development. For instance, methods involving the reaction of methyl-3-hydroxy benzoate (B1203000) have been explored for the synthesis of related compounds.

| Reaction | Starting Materials | Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Synthesis of this compound | (3-Bromomethyl)benzoate, Glycolnitrile | K2CO3 | 62.1% | [cite: 4d] |

Deeper Elucidation of Biological Mechanisms

Currently, the primary biological relevance of this compound is as a structural component of larger, biologically active molecules. Its role in the synthesis of PD-1/PD-L1 inhibitors is a testament to its utility in constructing compounds that modulate critical protein-protein interactions in the immune system. [cite: 4a] However, the intrinsic biological activity of this compound itself remains largely unexplored.

Future research should aim to unravel the standalone biological effects of this compound. Key areas of investigation include:

Screening for Bioactivity: Comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal novel pharmacological properties.

Natural Product Context: Given that this compound has been identified as a natural product found in Streptomyces, a deeper investigation into its biosynthetic pathway and its ecological role for the producing organism is warranted. This could provide insights into its potential inherent biological functions.

Metabolic Fate and Stability: Understanding how this compound is metabolized in biological systems is crucial. Studies on its metabolic stability, potential metabolites, and their biological activities would be highly informative.

Exploration of Untapped Applications

The application of this compound has been primarily confined to its role as a building block in the synthesis of specific therapeutic agents. However, its chemical structure, featuring a benzoate group, a cyanomethoxy moiety, and an ester, suggests a wider range of potential applications that are yet to be explored.

Future research should focus on diversifying the applications of this compound:

Medicinal Chemistry: Beyond PD-1/PD-L1 inhibitors, the cyanomethoxybenzoate scaffold could be incorporated into the design of other classes of therapeutic agents. The nitrile group, for instance, is a versatile functional group in drug design.

Materials Science: The aromatic and functionalized nature of this compound could make it a candidate for the development of novel polymers or functional materials. Its potential for incorporation into more complex structures could be leveraged in this context.

Agrochemicals: The structural motifs present in this compound are found in some classes of pesticides and herbicides. Screening for potential agrochemical activity could open up new avenues for its application.

Advanced Methodologies for Environmental Impact Assessment

As with any chemical compound that has the potential for increased synthesis and application, a thorough assessment of its environmental impact is imperative. Currently, there is a significant lack of data regarding the environmental fate, persistence, and ecotoxicity of this compound.

Future research in this domain should prioritize:

Biodegradability Studies: Conducting standardized biodegradability tests to determine the persistence of this compound in various environmental compartments such as soil and water.

Ecotoxicity Testing: Assessing the potential toxicity of the compound to a range of representative aquatic and terrestrial organisms, including algae, invertebrates, and fish.

Development of Analytical Methods: Establishing sensitive and reliable analytical methods for the detection and quantification of this compound in environmental matrices. This is a prerequisite for conducting meaningful environmental monitoring and fate studies.

Q & A

Q. Basic Research Focus

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity thresholds .

- TLC : Hexane/EtOAc (2:1) systems (R = 0.18) monitor reaction progress .

- Elemental Analysis : Confirms C, H, N, O content within ±0.3% of theoretical values .

What role does this compound play in synthesizing spirocyclic or heterocyclic compounds?

Advanced Research Focus

The ester serves as a precursor for:

- Spirodiazepines : Via condensation with quinuclidine derivatives under microwave-assisted conditions .

- Triazine-Based Macrocycles : Coupling with vanillin derivatives introduces formyl groups for further cyclization .

- Polymer Backbones : The cyanomethoxy group participates in click chemistry (e.g., azide-alkyne cycloadditions) to build functional materials .

How can researchers mitigate decomposition of this compound under acidic or basic conditions?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.